3,5-Dihydroxybenzeneethanamine
Description
3,5-Dihydroxybenzeneethanamine is a phenethylamine derivative featuring a benzene ring substituted with hydroxyl groups at the 3 and 5 positions and an ethanamine side chain. The compound’s hydroxyl groups confer polarity and metal-chelating capabilities, while the ethanamine moiety may influence biological activity, such as interactions with proteins or nucleic acids.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(2-aminoethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2,9H2 |
InChI Key |
MCRRJJIDXUJDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
(a) 3,5-Dimethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzeneethanamine (CAS 207740-41-8)
- Substituents : Methoxy groups at 3,5 positions; propenyloxy group at position 3.
- Molecular Weight : 251.32 g/mol.
- Key Differences: Methoxy groups reduce acidity compared to hydroxyl groups, enhancing lipophilicity. This compound’s increased hydrophobicity may improve membrane permeability but reduce water solubility .
(b) (3,5-Dihydroxyphenyl)methanol Derivatives
- Substituents : Hydroxymethyl group at the benzene core.
- Synthesis : Prepared via nucleophilic substitution in DMF with cesium carbonate, yielding fluorescent dendrimers (e.g., compounds 6 , 7 , and 10 ) .
- Key Differences : The hydroxymethyl group replaces the ethanamine chain, prioritizing applications in fluorescence-based materials over bioactivity.
(c) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Substituents : 3,4-dihydroxy groups and an acrylic acid side chain.
- Molecular Weight : 180.16 g/mol.
- Key Differences : The catechol (3,4-dihydroxy) structure enhances antioxidant activity and enzyme inhibition compared to 3,5-dihydroxy isomers. The acrylic acid group enables conjugation with biomolecules, unlike the ethanamine group .
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Key Properties |
|---|---|---|---|---|
| 3,5-Dihydroxybenzeneethanamine | 3,5-OH, ethanamine | 153.18* | Moderate in water | Polar, chelates metals |
| 3,5-Dimethoxy-4-propenyloxy analog | 3,5-OCH₃, 4-propenyloxy | 251.32 | Low water solubility | Lipophilic, reactive |
| (3,5-Dihydroxyphenyl)methanol | 3,5-OH, hydroxymethyl | ~200–300 (varies) | Soluble in DMF | Fluorescent, dendrimer core |
| Caffeic acid | 3,4-OH, acrylic acid | 180.16 | Water-soluble | Antioxidant, UV-absorbing |
*Calculated based on molecular formula C₈H₁₁NO₂.
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